molecular formula C11H13NO2 B12533068 1-(2-Hydroxyphenyl)piperidin-4-one CAS No. 821792-45-4

1-(2-Hydroxyphenyl)piperidin-4-one

Cat. No.: B12533068
CAS No.: 821792-45-4
M. Wt: 191.23 g/mol
InChI Key: OVFXQSMYODXKDP-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)piperidin-4-one is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyphenyl group and a piperidinone moiety in its structure makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with piperidin-4-one under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields. Another method involves the use of deep eutectic solvents, such as a mixture of glucose and urea, which provides an environmentally friendly and efficient medium for the synthesis of piperidin-4-one derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of biodegradable solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(2-formylphenyl)piperidin-4-one, while reduction of the carbonyl group can produce 1-(2-hydroxyphenyl)piperidin-4-ol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)piperidin-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxyphenyl)piperidin-4-one is unique due to the presence of both a hydroxyphenyl group and a piperidinone moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of synthetic modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

821792-45-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-hydroxyphenyl)piperidin-4-one

InChI

InChI=1S/C11H13NO2/c13-9-5-7-12(8-6-9)10-3-1-2-4-11(10)14/h1-4,14H,5-8H2

InChI Key

OVFXQSMYODXKDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2O

Origin of Product

United States

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